molecular formula C52H44F12FeO2P2 B12321397 Walphos SL-W005-1

Walphos SL-W005-1

Cat. No.: B12321397
M. Wt: 1046.7 g/mol
InChI Key: LYSMTOMQQHQCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Walphos SL-W005-1 (CAS No. 494227-30-4) is a chiral bidentate phosphine ligand derived from a ferrocene backbone, featuring bis(3,5-bis(trifluoromethyl)phenyl)phosphine groups. Its structure includes a stereogenic phosphorus atom and a 2,2'-bis(4-methoxy-3,5-dimethylphenyl)phosphinophenyl substituent on the ferrocene unit (). This ligand is designed to coordinate with transition metals (e.g., Pd, Rh, Ru) to enhance enantioselectivity and catalytic efficiency in asymmetric reactions, such as hydrogenation and cross-coupling ().

Properties

Molecular Formula

C52H44F12FeO2P2

Molecular Weight

1046.7 g/mol

InChI

InChI=1S/C47H39F12O2P2.C5H5.Fe/c1-25-15-34(16-26(2)42(25)60-6)63(35-17-27(3)43(61-7)28(4)18-35)41-14-9-8-11-40(41)39-13-10-12-38(39)29(5)62(36-21-30(44(48,49)50)19-31(22-36)45(51,52)53)37-23-32(46(54,55)56)20-33(24-37)47(57,58)59;1-2-4-5-3-1;/h8-24,29H,1-7H3;1-5H;

InChI Key

LYSMTOMQQHQCKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2[C]3[CH][CH][CH][C]3C(C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Walphos SL-W005-1 is typically synthesized through organic synthesis methods. The process involves the reaction of chiral ketones with phosphorus-containing reagents. One common synthetic route includes the Negishi coupling reaction between ®-1-(N,N-dimethylamino)ethylferrocene and (S)-2-bromoiodoferrocene, resulting in the intermediate (R,Sp,Rp)-5, which is then converted into the final ligand .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

Walphos SL-W005-1 undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: The ligand can participate in substitution reactions where one ligand is replaced by another on a metal center.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metal complexes, such as [PdCl2(L)] and [RuCl(p-cymene)(L)]PF6, where L represents the this compound ligand .

Scientific Research Applications

Walphos SL-W005-1 has a wide range of scientific research applications:

Mechanism of Action

Walphos SL-W005-1 exerts its effects by forming stable complexes with transition metals. The ligand coordinates to the metal center through its phosphorus atoms, creating a chiral environment that facilitates enantioselective catalysis. The molecular targets include various transition metals such as rhodium, ruthenium, and iridium, which are commonly used in catalytic hydrogenation reactions .

Comparison with Similar Compounds

Key Structural Variations:

  • SL-W001-1/SL-W002-1 : These ligands have diphenylphosphine or dicyclohexylphosphine groups, differing in steric bulk and electronic properties compared to SL-W005-1’s trifluoromethyl-substituted aryl groups ().
  • SL-W005-1 : The electron-withdrawing trifluoromethyl groups enhance π-acceptor properties, stabilizing metal complexes and improving selectivity in electron-deficient substrates ().

Performance in Asymmetric Hydrogenation:

Substrate Ligand ee (%) Reference
2-Methylcinnamic Acid SL-W001-1 62
SL-W002-1 83
Biferrocene (R,Sp,Sp)-2 92
IPC-A-D SL-W001-1 94
Biferrocene (R,Sp,Sp)-1 89

Key Findings :

  • SL-W001-1 outperforms biferrocene analogues in hydrogenating bulky substrates (e.g., IPC-A-D) due to optimized steric hindrance .
  • SL-W005-1’s trifluoromethyl groups likely improve stability in polar solvents, though direct data for SL-W005-1 is inferred from structural analogs ().

Comparison with Biferrocene-Based Analogues

Biferrocene ligands (e.g., (R,Sp,Sp)-1, (R,Sp,Sp)-2) feature a rigid 2,2'-biferrocene backbone, offering distinct stereoelectronic profiles:

Structural and Functional Differences:

  • Symmetry: Biferrocene ligands have C₂ symmetry, enabling predictable stereochemical outcomes, whereas Walphos ligands are non-symmetric ().
  • Electronic Effects : Biferrocene ligands exhibit stronger electron-donating properties, favoring substrates requiring nucleophilic metal centers ().

Performance Metrics:

Reaction Walphos SL-W001-1 Biferrocene (R,Sp,Sp)-1
MAC Hydrogenation 84% ee 91% ee
ACA Hydrogenation 96% ee 98% ee
EOP Hydrogenation 93% ee 92% ee

Key Findings :

  • Biferrocene ligands achieve higher ee values in ketone hydrogenation (e.g., ACA: 98% vs. 96%) due to enhanced π-backbonding .
  • Walphos ligands dominate in alkene hydrogenation (e.g., IPC-A-D: 94% vs. 89%) owing to superior steric tuning .

Q & A

Q. How can researchers balance innovation and rigor when proposing novel applications for this compound?

  • Methodological Answer : Conduct a systematic literature review to identify knowledge gaps. Pilot exploratory studies with small-scale screens (e.g., high-throughput robotics) to assess feasibility. Pre-register hypotheses and analysis plans to mitigate hindsight bias .

Ethical and Reporting Considerations

Q. What ethical guidelines apply to studies involving this compound, particularly in collaborative or high-stakes research?

  • Methodological Answer : Disclose all funding sources and potential conflicts of interest. For hazardous reactions, follow institutional safety protocols and document risk assessments. Use plagiarism-detection software to ensure originality in manuscripts .

Q. How should researchers address incomplete or inconclusive data in publications about this compound?

  • Methodological Answer : Clearly delineate confirmed results from speculative interpretations in the Discussion section. Use supplementary materials to report negative or ambiguous data. Apply the CONSORT or STROBE guidelines for structured reporting of limitations .

Theoretical and Conceptual Integration

Q. How can this compound studies be contextualized within broader theoretical frameworks (e.g., ligand design principles)?

  • Methodological Answer : Map empirical findings to established theories like the Tolman electronic parameter or Hammett correlations. Use bibliometric tools to identify emerging trends in ligand research and position SL-W005-1 within evolutionary scientific narratives .

Q. What methodologies validate the novelty of this compound compared to existing phosphine ligands?

  • Methodological Answer : Perform comparative benchmarking using standardized catalytic reactions (e.g., Suzuki coupling). Calculate turnover numbers (TON) and frequency (TOF) under identical conditions. Use principal component analysis (PCA) to highlight performance differences .

Advanced Experimental Design

Q. How can factorial design optimize reaction conditions for this compound while minimizing resource expenditure?

  • Methodological Answer : Implement a fractional factorial design (FFD) to screen critical variables (e.g., temperature, solvent polarity). Use ANOVA to identify significant interactions and refine full factorial designs for validation. Open-source tools like JMP or R packages facilitate analysis .

Q. What steps ensure robust validation of this compound’s catalytic activity in industrially relevant but academically understudied reactions?

  • Methodological Answer : Partner with industrial labs for scale-up trials under non-ideal conditions (e.g., impure substrates). Publish detailed process economics (e.g., E-factor) and life-cycle assessments (LCA) to bridge academic-industry gaps .

Data Management and Collaboration

Q. How should researchers manage and share complex datasets from this compound studies to enhance interdisciplinary collaboration?

  • Methodological Answer : Use platforms like Zenodo or Figshare for FAIR-compliant data archiving. Adopt standardized metadata schemas (e.g., Dublin Core) and provide interactive Jupyter notebooks for data analysis reproducibility .

Q. What tools facilitate asynchronous collaboration in this compound-related computational modeling projects?

  • Methodological Answer : Utilize cloud-based workflow systems (e.g., Galaxy Project) with version control. Document provenance trails to track data transformations and model revisions .

Critical Analysis and Innovation

Q. How can researchers reinterpret prior studies on this compound using emerging analytical techniques?

  • Methodological Answer : Apply in-situ spectroscopy (e.g., operando IR) to revisit reaction mechanisms. Use machine learning to reanalyze historical data for overlooked patterns. Cite original studies while clearly differentiating new insights .

Q. What criteria determine whether this compound warrants further investigation versus discontinuation in a research program?

  • Methodological Answer : Establish predefined milestones (e.g., catalytic efficiency thresholds). Conduct cost-benefit analyses weighing synthetic complexity against performance gains. Engage peer review panels for objective evaluation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.